2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid
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Overview
Description
The compound contains a benzyloxy carbonyl group, an oxazole ring, and a carboxylic acid group . The benzyloxy carbonyl group is often used as a protecting group in organic synthesis . The oxazole ring is a five-membered ring containing an oxygen atom and a nitrogen atom. The carboxylic acid group consists of a carbonyl (C=O) and a hydroxyl (O-H) group.
Molecular Structure Analysis
The molecular structure of this compound would include the oxazole ring, the carboxylic acid group, and the benzyloxy carbonyl protected amino group. The stereochemistry at the chiral centers would be determined by the specific synthesis used.Chemical Reactions Analysis
The compound could undergo various reactions. The carboxylic acid group could react with bases or be reduced to an alcohol. The oxazole ring could undergo reactions at the nitrogen or oxygen atoms. The benzyloxy carbonyl group could be removed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could allow for hydrogen bonding, affecting its solubility and boiling point .Scientific Research Applications
Synthesis and Derivative Transformations
Research into the synthesis and transformation of derivatives of related oxazole compounds has demonstrated the flexibility and utility of oxazole derivatives in chemical synthesis. For instance, Prokopenko et al. (2010) synthesized methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives. These derivatives were used for further transformations, such as introducing residues of highly basic aliphatic amines into the oxazole, showcasing the potential for creating complex molecules with potential applications in medicinal chemistry and materials science (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Antimicrobial Agents
The design and synthesis of novel benzoxazole-based 1,3,4-oxadiazoles as potential antimicrobial agents have been explored, utilizing similar oxazole frameworks. Vodela et al. (2013) developed a series of compounds starting from benzoxazole-2-carboxylic acid as the raw material. These compounds were screened for antimicrobial activity, demonstrating the potential for oxazole derivatives to serve as scaffolds for developing new antimicrobial agents (Vodela, Mekala, Danda, & Kodhati, 2013).
Amino Acid Derivatives
The synthesis of enantiopure α,α-dialkyl α-amino acids and α,β-dialkyl α,β-diaminopropionic acids from oxazolidinones showcases the application of oxazole derivatives in producing amino acid derivatives. Rojas‐Lima et al. (2005) demonstrated that derivatives from isobutyraldehyde and α-amino acids offer a cost-effective source of enantiopure dialkylated amino acids. These findings have significant implications for the synthesis of peptides and peptidomimetics (Rojas‐Lima, Álvarez‐Hernández, Tellez-Zenteno, & López-Ruiz, 2005).
Pseudopeptide Foldamers
Oxazolidine-4-carboxylic acid derivatives have been utilized in the construction of pseudopeptide foldamers. Tomasini et al. (2003) explored the three-dimensional structure of benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate homo-oligomers. The study revealed a poly(L-Pro)n II like helical conformation stabilized by intramolecular hydrogen bonds, highlighting the potential of oxazole derivatives in developing novel structures with applications in drug design and materials science (Tomasini, Trigari, Lucarini, Bernardi, Garavelli, Peggion, Formaggio, & Toniolo, 2003).
Enantioselective Syntheses
Magata et al. (2017) synthesized methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate with high optical purity, demonstrating the utility of oxazole derivatives in enantioselective syntheses. This process involves a Pd-catalyzed amide coupling followed by oxazole formation, indicating the potential for precise molecular engineering in pharmaceutical applications (Magata, Nagano, Endo, Kawaida, Nagaoka, Hirokawa, & Maezaki, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-methyl-2-[(1S)-2-methyl-1-(phenylmethoxycarbonylamino)propyl]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-10(2)13(15-18-14(16(20)21)11(3)24-15)19-17(22)23-9-12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXGTNKMMOBTFW-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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